1-(4-Trifluoromethylphenyl)piperazine

描述

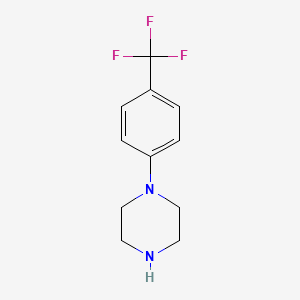

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQMAPSJLHRQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184534 | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30459-17-7 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30459-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG9TSZ5YPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of 1 4 Trifluoromethylphenyl Piperazine

Synthetic Methodologies for 1-(4-Trifluoromethylphenyl)piperazine

The synthesis of the core molecule, this compound, can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of production.

Established synthetic strategies for N-arylpiperazines, including this compound, primarily involve the formation of a carbon-nitrogen bond between the aromatic ring and the piperazine (B1678402) moiety.

One of the most common methods is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting an aryl halide containing an electron-withdrawing group, such as 1-fluoro-4-(trifluoromethyl)benzene, with an excess of piperazine. The electron-withdrawing trifluoromethyl group activates the phenyl ring, facilitating the substitution reaction.

Another widely used approach is the reaction of an aniline (B41778) with a piperazine precursor. The synthesis of 1-(4-(Trifluoromethyl)phenyl)piperazine can be accomplished through the reaction of 4-(trifluoromethyl)aniline (B29031) with a suitable piperazine derivative. ontosight.ai A classic method for creating unsymmetrically N,N'-disubstituted piperazines involves reacting anilines directly with bis(2-chloroethyl)amine. core.ac.uk Alternatively, diethanolamine (B148213) can be used to generate the piperazine ring in situ. core.ac.uk

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern and versatile approach. This method allows for the coupling of an aryl halide or triflate with piperazine using a palladium or copper catalyst. This technique is particularly useful for constructing N-arylpiperazines and has been employed in the synthesis of various pharmaceutical compounds containing the piperazine scaffold. mdpi.com

Table 1: Comparison of Established Synthetic Pathways

| Method | Reactants | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl halide (with electron-withdrawing groups), Piperazine | Requires activated aryl halides; often uses excess piperazine. |

| Aniline and Piperazine Precursor | Aniline (e.g., 4-(trifluoromethyl)aniline), bis(2-chloroethyl)amine | A classical approach for direct N-arylation. core.ac.uk |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Piperazine, Metal catalyst (e.g., Palladium) | Versatile, high-yielding, and applicable to a wide range of substrates. mdpi.com |

| In Situ Piperazine Generation | Diethanolamine, Aniline | One-pot synthesis method to avoid handling carcinogenic intermediates. core.ac.uk |

The synthesis of piperazine derivatives can also occur in clandestine laboratories, often leading to products with unique impurity profiles that can provide insight into the synthetic route used. figshare.com Impurity profiling is a critical aspect of forensic chemistry, as the identification of starting materials, intermediates, and by-products can help trace the origin of illicitly produced substances. lgcstandards.comnih.gov

For phenylpiperazines, clandestine routes may employ simplified procedures and readily available starting materials. figshare.comnih.gov The analysis of impurities, such as positional isomers (e.g., 2-TFMPP or 3-TFMPP instead of 4-TFMPP), unreacted starting materials, and reaction by-products, is crucial. figshare.com For instance, if the synthesis started from an impure trifluoromethylaniline precursor, the final product could contain a mixture of trifluoromethylphenyl)piperazine isomers.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used to separate and identify these impurities. figshare.comlgcstandards.com By synthesizing the suspected impurities and comparing their analytical data (e.g., retention times and mass spectra) to those found in the seized sample, the structure of the impurities can be confirmed. lgcstandards.comsemanticscholar.org This knowledge helps in understanding the formation mechanisms of these impurities and optimizing synthetic processes in legitimate pharmaceutical production to ensure purity and safety. lgcstandards.com Research into the clandestine synthesis of 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) has identified several impurities, including residual reactants and by-products, highlighting the importance of route-specific impurity analysis. figshare.com

Synthesis of Novel Piperazine Derivatives with Trifluoromethylphenyl Substituents

The this compound scaffold is a versatile platform for creating novel derivatives. Modifications are typically made at the second nitrogen atom (N-4) of the piperazine ring to introduce new functionalities and modulate the compound's properties. nih.gov

The secondary amine of the piperazine ring in this compound is a nucleophilic center that readily undergoes various chemical transformations. Common strategies for its modification include:

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N-4 position is a straightforward modification. This can be achieved through nucleophilic substitution reactions with alkyl halides or through metal-catalyzed C-N bond coupling reactions for aryl groups. researchgate.net For example, the N-4 position can be substituted with a propargyl group through reaction with a propargyl halide. google.com

Reductive Amination: This method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. This is a highly effective way to introduce a wide variety of substituted alkyl groups. clockss.org

Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This strategy is often used to introduce different functional groups and is a key step in the synthesis of many pharmaceutical agents. mdpi.com

Ring-Opening of DABCO: An alternative strategy involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO). The C-N bonds in DABCO can be activated and subsequently cleaved by various nucleophiles, leading to the formation of 1,4-disubstituted piperazine derivatives. researchgate.net

These modifications allow for the systematic exploration of the chemical space around the piperazine core, enabling the fine-tuning of the molecule's properties. nih.gov

Building upon the basic modification strategies, a vast array of functional groups and complex moieties can be attached to the piperazine core to synthesize novel derivatives. The goal is often to create compounds with specific biological activities or material properties.

Researchers have successfully introduced various heterocyclic systems, such as trifluoromethyl pyridine (B92270), oxadiazole sulfide, and imidazo (B10784944) moieties, onto the piperazine scaffold. frontiersin.orgnih.gov For instance, combining the trifluoromethyl pyridine unit with the piperazine core via a nucleophilic substitution reaction has led to derivatives with potential applications as plant activators. frontiersin.orgnih.gov Similarly, the synthesis of pyrazole (B372694) derivatives bearing a 3,5-bis(trifluoromethyl)phenyl group has been reported, demonstrating the introduction of complex aromatic systems. mdpi.com

Furthermore, amino acid moieties have been incorporated into piperazine derivatives. A library of novel fluorinated N-(3-hydroxy-1-phenyl-4-(4-phenylpiperazin-1-yl)alkyl)amides containing different amino acids was synthesized and evaluated for biological activity. thesciencein.org This highlights the strategy of conjugating piperazines with biomolecules to create hybrid compounds.

Table 2: Examples of Functional Groups Introduced onto the Piperazine Scaffold

| Functional Group/Moiety | Synthetic Strategy Example | Resulting Derivative Class | Reference |

| Trifluoromethyl Pyridine | Nucleophilic substitution | Trifluoromethyl Pyridine Piperazine Derivatives | frontiersin.org, nih.gov |

| Oxadiazole Sulfide | Multi-step synthesis involving installation of the heterocycle | Piperazine Derivatives with Oxadiazole Sulfide Moiety | nih.gov |

| Pyrazole | Reductive amination with a pyrazole aldehyde intermediate | 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives | mdpi.com |

| Amino Acids | Amide coupling | Fluorinated Piperazine-based Amino Acid Derivatives | thesciencein.org |

| Phenylpropionic Acid | N-acylation | Piperazine Derivatives with Unsaturated Phenylpropionic Acid | frontiersin.org, nih.gov |

When chemical modifications introduce one or more stereocenters into the piperazine derivative, controlling the stereochemistry becomes crucial, particularly for pharmaceutical applications. Stereoselective synthesis aims to produce a single desired stereoisomer.

One approach is diastereoselective alkylation , where a chiral auxiliary is used to direct the introduction of a new group to a specific face of the molecule. For example, the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was achieved using a diastereoselective alkylation step to introduce the second stereocenter with high selectivity. clockss.org The Williams-Dellaria protocol, employing reagents like KHMDS followed by an electrophile, has been used to achieve exclusive formation of the trans stereoisomer in piperazinone systems. clockss.org

Asymmetric catalysis is another powerful tool. Chiral catalysts can be used to favor the formation of one enantiomer over the other. For instance, chiral piperazines themselves have been used as organocatalysts in asymmetric reactions, such as the addition of aldehydes to nitroalkenes, yielding products with high diastereoselectivity and enantiomeric excess. researchgate.net Copper-catalyzed asymmetric cyclizative aminoboration has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines, a strategy that could be adapted for piperazine systems. nih.gov

When a racemic mixture is produced, chiral resolution is required to separate the enantiomers. A classic method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. researchgate.net These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by crystallization, followed by liberation of the pure enantiomer. researchgate.net

Characterization of Synthesized Compounds

Following synthesis and derivatization, a comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compounds.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation.

¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the piperazine ring. The aromatic protons on the trifluoromethylphenyl ring typically appear as two doublets in the downfield region (around 6.9-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com The methylene protons on the piperazine ring adjacent to the aromatic ring (N-CH₂) usually appear at a different chemical shift than the methylene protons adjacent to the secondary amine (NH-CH₂), often in the range of 3.0-3.5 ppm. chemicalbook.comnih.gov The N-H proton of the piperazine ring would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the trifluoromethyl group (a quartet due to C-F coupling), the aromatic carbons, and the two distinct methylene carbons of the piperazine ring. chemicalbook.com The carbon attached to the CF₃ group will be significantly affected, as will the aromatic carbon attached to the piperazine nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to N) | ~6.9-7.1 (d) | ~114-116 |

| Aromatic C-H (ortho to CF₃) | ~7.3-7.5 (d) | ~126-128 (q) |

| Piperazine -CH₂- (positions 2,6) | ~3.2-3.4 (t) | ~48-50 |

| Piperazine -CH₂- (positions 3,5) | ~3.0-3.2 (t) | ~44-46 |

| Aromatic C-N | - | ~150-152 |

| Aromatic C-CF₃ | - | ~122-124 (q) |

| CF₃ | - | ~124-126 (q) |

(Note: Predicted values are based on typical ranges for similar phenylpiperazine structures. Actual values may vary. d=doublet, t=triplet, q=quartet)

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. upi.edu

N-H Stretch: A characteristic medium to weak absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹. niscpr.res.in

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring occurs just below 3000 cm⁻¹ (approx. 2800-3000 cm⁻¹). researchgate.net

C-N Stretch: The C-N stretching vibrations for the aryl-amine and alkyl-amine bonds are expected in the fingerprint region, typically between 1200-1350 cm⁻¹. researchgate.net

C-F Stretch: The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands, which are expected in the 1000-1350 cm⁻¹ region. For a CF₃ group, multiple strong bands are characteristic. jyoungpharm.org

Aromatic C=C Stretch: Benzene ring skeletal vibrations usually give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. scispace.com

A detailed study on the related compound 1-(m-trifluoromethylphenyl)piperazine confirmed these characteristic vibrational bands using both FTIR and FT-Raman spectroscopy. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. chemguide.co.uk In Electron Ionization (EI) mode, this compound (molar mass: 230.23 g/mol ) would show a molecular ion peak (M⁺) at m/z 230. iiab.mesigmaaldrich.comwikipedia.org

The fragmentation pattern of phenylpiperazines is well-documented. nih.govxml-journal.net Key fragmentation pathways involve the cleavage of the piperazine ring. Common fragments observed in the mass spectra of similar phenylpiperazines include ions resulting from the loss of C₂H₄N (M-42) or the formation of a C₃H₆N⁺ ion at m/z 56, which is indicative of the piperazine moiety. nih.gov For this compound, characteristic fragments would also include the trifluoromethylphenyl cation or related ions. Studies on the meta-isomer (TFMPP) have detailed its fragmentation, which serves as a useful reference. xml-journal.netnih.gov

Interactive Data Table: Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 230 | [C₁₁H₁₃F₃N₂]⁺ | Molecular Ion (M⁺) |

| 188 | [M - C₂H₄N]⁺ | Loss of an ethyleneimine fragment from the piperazine ring |

| 173 | [C₈H₆F₃N]⁺ | Fragment containing the trifluoromethylphenyl and part of the piperazine ring |

| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

(Note: Fragmentation is based on typical patterns for phenylpiperazines and may vary based on ionization method and energy.)

Pharmacology of 1 4 Trifluoromethylphenyl Piperazine

Mechanism of Action and Receptor Interactions

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound of the phenylpiperazine class that primarily exerts its effects through modulation of the serotonergic system. ontosight.aiesmed.org Its complex pharmacological profile arises from a combination of direct interactions with multiple serotonin (B10506) receptor subtypes and its influence on serotonin transport. wikipedia.orgncats.ioncats.io

Serotonergic System Modulation

TFMPP's principal mechanism of action involves significant interaction with the serotonin (5-HT) system. esmed.orgesmed.org It displays affinity for a range of 5-HT receptors and also interacts with the serotonin transporter protein. wikipedia.orgncats.io

TFMPP binds to several key serotonin receptor subtypes with varying affinities. wikipedia.orgncats.ioncats.io It shows a notable affinity for the 5-HT1B and 5-HT2C receptors, and moderate affinity for the 5-HT1A, 5-HT1D, and 5-HT2A receptors. wikipedia.orgncats.io The binding affinities (Ki), which represent the concentration of the drug that binds to 50% of the receptors, are summarized in the table below.

Binding Affinity of TFMPP at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|

| 5-HT1A | 288 |

| 5-HT1B | 132 |

| 5-HT1D | 282 |

| 5-HT2A | 269 |

| 5-HT2C | 62 |

Data sourced from references wikipedia.orgncats.io. Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates a higher affinity.

TFMPP functions as a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. wikipedia.orgncats.ioncats.ioncats.io However, its activity at the 5-HT2A receptor is distinct; at this site, it acts as a weak partial agonist or an antagonist. esmed.orgwikipedia.orgncats.ioesmed.orgncats.io Studies using fibroblast cells expressing cloned 5-HT2A receptors demonstrated that TFMPP could stimulate phosphoinositide hydrolysis, which is characteristic of agonist activity, albeit with a maximal effect less than that of serotonin, confirming its role as a partial agonist at these receptors. nih.gov

In addition to its direct action on receptors, TFMPP also binds to the sodium-dependent serotonin transporter (SERT). wikipedia.orgncats.ioncats.ioncats.io It has an EC50 value of 121 nM for this interaction and functions as a serotonin-releasing agent. wikipedia.orgncats.io By binding to SERT, TFMPP evokes the release of stored serotonin from neurons into the synapse. wikipedia.orgesmed.orgusdoj.gov This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. esmed.org

Postsynaptic Effects: TFMPP directly stimulates postsynaptic 5-HT receptors, acting as an agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C subtypes, and as a partial agonist/antagonist at 5-HT2A receptors. wikipedia.orgesmed.orgncats.io This direct receptor stimulation is a primary component of its mechanism and is believed to contribute to a subsequent decrease in serotonin turnover via feedback mechanisms. nih.gov

Presynaptic Effects: The compound interacts with the presynaptic serotonin transporter (SERT) to promote the release of serotonin, a mechanism that precedes receptor interaction. wikipedia.orgesmed.orgncats.io

The dual action of enhancing serotonin release (presynaptic) while simultaneously stimulating serotonin receptors (postsynaptic) results in a complex modulation of the serotonergic system. esmed.org

Monoaminergic Neurotransmission Effects (Dopamine, Norepinephrine)

The primary actions of TFMPP are centered on the serotonin system. Research indicates that TFMPP has no significant direct effects on dopamine (B1211576) or norepinephrine (B1679862) reuptake or efflux. wikipedia.org However, some studies suggest it can have indirect effects on other monoamine neurotransmitters. esmed.orgesmed.org For instance, it has been shown to induce a dose-dependent release of dopamine in both in vitro and in vivo models. esmed.org These effects on dopamine and norepinephrine are not thought to be a result of direct interaction with their respective transporters but are likely secondary consequences of potent serotonergic modulation, potentially via the activation of 5-HT2C receptors which are known to influence dopaminergic pathways. esmed.orgresearchgate.net

Acetylcholine (B1216132) Release

Currently, there is a lack of specific studies detailing the direct effects of 1-(4-Trifluoromethylphenyl)piperazine on acetylcholine release. Research in this area has predominantly investigated the meta-isomer, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), which has been shown to inhibit potassium-evoked acetylcholine release in hippocampal synaptosomes from guinea pigs and rats. nih.govnih.gov However, these findings cannot be directly extrapolated to the para-isomer due to potential differences in receptor affinity and functional activity arising from the different substitution patterns on the phenyl ring.

Pharmacodynamics

The pharmacodynamic profile of this compound is not as extensively documented as its more commonly studied isomer, m-TFMPP. However, it is generally characterized as a serotonergic agent. wikipedia.org

In vitro Pharmacological Profiling

In vivo Pharmacological Effects

Specific in vivo studies detailing the full spectrum of pharmacological effects of this compound are limited. It is identified as a serotonergic releasing agent, suggesting it can increase extracellular levels of serotonin, but comprehensive animal studies to characterize its physiological and behavioral impact are not as widely published as those for its meta-isomer. wikipedia.org

There is a lack of specific research on the neuroendocrine effects of this compound. The related compound, m-TFMPP, is known to influence the release of hormones such as corticosterone (B1669441) and prolactin in rats, consistent with its action on central serotonin systems. esmed.org However, dedicated studies to determine if the para-isomer produces similar or distinct neuroendocrine responses have not been found in the reviewed literature.

The behavioral pharmacology of this compound is not well-defined in scientific literature. In contrast, extensive animal studies have characterized the behavioral effects of the meta-isomer, m-TFMPP. These effects in rodents include reductions in locomotor activity, anti-aggressive effects, and anxiogenic-like responses. wikipedia.orgnih.govusdoj.gov Furthermore, m-TFMPP has been shown to produce a head-twitch response in mice, which is considered a proxy for hallucinogen-like effects. nih.gov In rats, m-TFMPP also exhibits sex-dependent effects on copulatory behavior, inhibiting it in males while facilitating it in certain hormonal conditions in females. nih.gov Without specific studies, it remains undetermined whether this compound shares these behavioral properties.

Structure Activity Relationship Sar Studies

Influence of the Trifluoromethyl Group on Biological Activity

Key influences of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and penetrate tissues, such as the blood-brain barrier. mdpi.com This property is crucial for compounds targeting the central nervous system.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This increased stability can lead to a longer biological half-life and improved oral bioavailability. wechemglobal.com

Electronic Effects : As a potent electron-withdrawing group, the -CF3 substituent alters the electron distribution of the phenyl ring. mdpi.comwechemglobal.com This change in electronic character can influence how the molecule interacts with its biological target, potentially strengthening binding affinity through modified electrostatic or hydrogen bonding interactions. mdpi.com

Binding Affinity and Selectivity : The size and electronegativity of the trifluoromethyl group can lead to enhanced hydrophobic interactions with the target receptor. mdpi.com This can result in increased binding affinity and, in some cases, improved selectivity for a specific receptor subtype over others. In the context of drug design, replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group can sometimes increase biological activity by an order of magnitude, particularly when the group is positioned on a benzene (B151609) ring. figshare.com

The strategic placement of the -CF3 group is a key consideration in medicinal chemistry to optimize a compound's pharmacological profile. mdpi.com

Impact of Substituent Position on the Phenyl Ring

The position of substituents on the phenyl ring of a phenylpiperazine compound has a profound effect on its reactivity and interaction with biological targets. libretexts.org The nature of the substituent dictates whether it activates or deactivates the ring and directs the position of further reactions. libretexts.org

In the case of trifluoromethylphenylpiperazine (TFMPP), different isomers exhibit distinct pharmacological profiles. While 1-(4-trifluoromethylphenyl)piperazine is the para isomer (pTFMPP), the meta isomer (mTFMPP, or 1-(3-trifluoromethylphenyl)piperazine) is more commonly encountered as a serotonergic agent. wikipedia.org This difference highlights the critical role of substituent placement.

Studies on related disubstituted piperazine (B1678402) analogues show that the elution order in gas chromatography is determined by the position of aromatic ring substitution, indicating that the isomer's physical properties are directly linked to the substituent's location. nih.gov Furthermore, the biological activity can be significantly altered; for example, functionalization of aromatic rings can have a notable impact on the geometry and electronic effects of the molecule, which in turn affects its interaction with receptors. mdpi.com In electrophilic aromatic substitution, an existing substituent on the benzene ring determines the position of the second substitution, with different groups directing to ortho, para, or meta positions. libretexts.org This principle underscores why isomers like pTFMPP and mTFMPP, differing only in the position of the -CF3 group, can have varied biological activities.

Role of the Piperazine Moiety in Receptor Binding and Selectivity

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates targeting various receptors, particularly neurotransmitter receptors. ijrrjournal.com This six-membered ring, with its two opposing nitrogen atoms, is a versatile structural element that contributes significantly to a compound's pharmacological properties. ijrrjournal.comdrugbank.com

Key functions of the piperazine moiety include:

Receptor Interaction : The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the binding pockets of receptors. nih.gov The basicity of these nitrogens allows for the formation of salts, which can improve water solubility.

Structural Scaffold : The piperazine ring serves as a rigid and reliable linker between different pharmacophoric elements, such as the trifluoromethylphenyl group and other molecular fragments. nih.gov This helps to hold the interacting groups in an optimal orientation for receptor binding.

Modulation of Selectivity : In many drug series, the piperazine core is essential for maintaining high affinity and selectivity for the intended target. For instance, in the development of certain kinase inhibitors, replacing the piperazine moiety with other cyclic structures like piperidine resulted in a significant loss of potency. nih.gov Similarly, studies on antagonists for the melanocortin-4 receptor have shown that bis-piperazine structures can exhibit high affinity for the target. nih.gov

The piperazine moiety is a common feature in drugs acting as GABA receptor agonists and antagonists of various serotonin (B10506) (5-HT) receptor subtypes. nih.govdrugbank.com Its ability to interact with a wide range of biological targets makes it a valuable component in the design of novel therapeutics.

SAR in Novel Piperazine Conjugates and Derivatives

The this compound scaffold is frequently used as a building block for creating more complex derivatives with tailored biological activities. SAR studies on these novel conjugates reveal how modifications to the core structure influence efficacy and selectivity.

In the development of mammalian Target of Rapamycin (mTOR) inhibitors, a phenylpiperazine side chain was incorporated to improve water solubility. nih.gov Further SAR exploration of this series demonstrated that:

Adding a methyl spacer before the piperazine functionality led to a decrease in mTOR potency. nih.gov

Introducing an ortho-methoxy group on the phenyl ring resulted in a six-fold loss in cellular mTOR inhibition. nih.gov

Replacing the phenyl moiety with small aliphatic side chains yielded inactive compounds. nih.gov

These findings underscore the specific structural requirements for potent activity. The phenylpiperazine group was found to orient itself below a loop in the ATP-binding site of the mTOR enzyme, highlighting a precise structural role. nih.gov

In another study focusing on Equilibrative Nucleoside Transporter (ENT) inhibitors, analogues of a lead compound containing a piperazine ring were synthesized. The research showed that the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Drug Metabolism and Pharmacokinetics

Metabolic Pathways and Metabolite Identification

The metabolism of piperazine-containing compounds is often extensive. Studies on the related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have shown that it undergoes significant biotransformation. The primary metabolic pathways identified for TFMPP include aromatic hydroxylation and degradation of the piperazine (B1678402) moiety. mdma.ch This degradation can lead to the formation of metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline. mdma.ch Following these initial phase I reactions, the resulting metabolites can undergo phase II conjugation reactions, including glucuronidation and sulfation. mdma.ch Given the structural similarity, it is anticipated that 1-(4-Trifluoromethylphenyl)piperazine follows similar metabolic pathways, primarily involving hydroxylation of the phenyl ring and breakdown of the piperazine ring.

| Metabolic Pathway | Potential Metabolites of this compound (extrapolated from TFMPP data) |

| Aromatic Hydroxylation | Hydroxy-1-(4-trifluoromethylphenyl)piperazine |

| Piperazine Ring Degradation | N-(4-trifluoromethylphenyl)ethylenediamine |

| N-(hydroxy-4-trifluoromethylphenyl)ethylenediamine | |

| 4-trifluoromethylaniline | |

| Hydroxy-4-trifluoromethylaniline | |

| Phase II Conjugation | Glucuronide and sulfate (B86663) conjugates of phase I metabolites |

Cytochrome P450 (CYP) Enzyme Involvement (e.g., CYP2D6, CYP1A2, CYP3A4)

The metabolism of many drugs, including piperazine derivatives, is heavily reliant on the cytochrome P450 (CYP) enzyme system. Research on TFMPP has identified several key CYP isoenzymes involved in its metabolism. Specifically, CYP2D6, CYP1A2, and CYP3A4 have been shown to catalyze the hydroxylation of TFMPP. nih.govnih.gov Among these, CYP2D6 appears to be the most significant contributor, accounting for a substantial portion of the compound's clearance. nih.gov Studies using human liver microsomes have demonstrated that inhibition of CYP2D6 significantly reduces the formation of hydroxylated metabolites of TFMPP. nih.gov

The involvement of these specific CYP enzymes suggests a potential for variability in metabolism among individuals due to genetic polymorphisms in these enzymes. For instance, individuals with lower CYP2D6 activity, known as poor metabolizers, may exhibit different pharmacokinetic profiles compared to those with normal or extensive CYP2D6 activity.

| CYP Isoenzyme | Role in the Metabolism of TFMPP (indicative for this compound) |

| CYP2D6 | Major enzyme responsible for aromatic hydroxylation. nih.gov |

| CYP1A2 | Contributes to the metabolism of the compound. nih.gov |

| CYP3A4 | Also involved in the metabolic pathways. nih.gov |

Inhibitory Effects on CYP Isoenzymes

In addition to being substrates for CYP enzymes, many piperazine derivatives have been shown to inhibit the activity of these enzymes. Studies have demonstrated that piperazine analogues can exhibit significant inhibitory effects on a range of CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.govresearchgate.net The specific inhibitory profile can vary between different piperazine derivatives. nih.govresearchgate.net For instance, in vitro studies with human liver microsomes have shown that TFMPP can inhibit the metabolism of probe substrates for these isoenzymes. researchgate.net This inhibitory potential is a crucial consideration, as it can lead to clinically significant drug-drug interactions when co-administered with other medications that are metabolized by these same enzymes. The inhibition of a CYP enzyme can lead to decreased metabolism of a co-administered drug, resulting in higher plasma concentrations and an increased risk of toxicity.

| CYP Isoenzyme | Inhibitory Potential of Piperazine Derivatives (including TFMPP) |

| CYP2D6 | Significant inhibition observed. nih.govresearchgate.net |

| CYP1A2 | Inhibition has been demonstrated. nih.govresearchgate.net |

| CYP3A4 | Inhibitory effects have been reported. nih.govresearchgate.net |

| CYP2C19 | Potential for inhibition. nih.govresearchgate.net |

| CYP2C9 | Inhibition has been observed. nih.govresearchgate.net |

Drug-Drug Interactions (e.g., with other piperazine derivatives)

The shared metabolic pathways and CYP enzyme involvement among piperazine derivatives create a high potential for drug-drug interactions when these compounds are used in combination. A notable example is the interaction between TFMPP and benzylpiperazine (BZP), another psychoactive piperazine derivative. Studies have shown that these two compounds mutually inhibit each other's metabolism. nih.govresearchgate.net When co-administered, BZP can significantly inhibit the metabolism of TFMPP, and conversely, TFMPP can inhibit the metabolism of BZP. researchgate.net This reciprocal inhibition can lead to altered pharmacokinetic profiles for both drugs, potentially increasing their plasma concentrations and the risk of adverse effects. These findings highlight the importance of considering potential interactions when multiple piperazine derivatives are present, as is often the case in recreational use scenarios. The co-administration of this compound with other drugs metabolized by CYP2D6, CYP1A2, or CYP3A4 could lead to clinically relevant interactions.

Preclinical Research and Therapeutic Potential

Neuropharmacological Research

The neuropharmacological effects of 1-(4-trifluoromethylphenyl)piperazine and its derivatives have been explored, particularly in the context of their interaction with the central nervous system.

This compound (TFMPP) is recognized for its activity as a serotonin (B10506) agonist in the central nervous system. nih.govnih.gov It primarily exerts its effects by enhancing the release of catecholamines, especially dopamine (B1211576). nih.gov While TFMPP shows primarily dopaminergic and noradrenergic action, it also possesses a more direct serotonin agonist activity. nih.gov Research indicates that TFMPP acts on various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, functioning as a full agonist at these sites. ncats.io However, at the 5-HT2A receptor, it acts as a weak partial agonist or antagonist. ncats.io In addition to its receptor activity, TFMPP can bind to the sodium-dependent serotonin transporter (SERT), leading to the release of serotonin. ncats.io Studies in animal models have shown that compounds like TFMPP that act as agonists at central serotonin receptors can mediate certain neuroendocrine and behavioral effects. nih.gov

The piperazine (B1678402) scaffold is a key structural component in various drugs with antidepressant and anxiolytic properties, such as nefazodone, trazodone, and buspirone. nih.gov This has prompted research into new piperazine derivatives for their potential therapeutic effects in mood and anxiety disorders. Studies on newly synthesized phenylpiperazine derivatives have demonstrated promising anxiolytic and antidepressant-like effects in animal models. nih.govnih.govresearchgate.net For instance, the administration of certain novel phenylpiperazine compounds to mice has been shown to produce anxiolytic and antidepressant-like effects in behavioral tests, with evidence suggesting these effects are mediated, at least in part, through the activation of 5-HT1A receptors. researchgate.net The involvement of the serotonergic system in the therapeutic action of these derivatives is a recurring theme in preclinical investigations. nih.gov

Anticancer Activity of Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents in preclinical studies.

A number of studies have reported the in vitro antiproliferative activity of this compound derivatives against a variety of human tumor cell lines. For example, a derivative of vindoline (B23647) containing a 4-trifluoromethylphenyl substituent on the piperazine ring proved to be highly effective against several types of cancer. mdpi.com In colon cancer cell lines, significant growth inhibition was observed, with a growth percent rate of -84.40% on the KM12 cell line. mdpi.com For central nervous system cancers, a reduction of over -80% was noted on the SF-539 and SNB-75 brain tumor cell lines. mdpi.com This derivative also showed high efficacy against melanoma cell lines, with growth inhibition of -98.17% on SK-MEL-5 and -95.37% on LOX-IMVI. mdpi.com In breast cancer, a growth rate of -86.10% was achieved for the MDA-MB-231/ATCC cell line. mdpi.com

Other derivatives have also shown potent antiproliferative effects. For instance, a derivative with the same 4-trifluoromethylphenyl substituent demonstrated significant activity against colon cancer (COLO-215, -93.46%), CNS cancer (SF-539, -96.98%), melanoma (SK-MEL-5, -98.54%), and renal cancer (RXF-393, -91.93%). mdpi.com Another derivative containing the 4-trifluoromethylphenyl group was highly effective and selective in cases of colon cancer (COLO-205, -90.33%) and melanoma (SK-MEL-5, -92.46%). mdpi.com The trifluoromethyl group itself is a component of several approved anticancer drugs, such as Alpelisib. nih.gov The inclusion of this group in a molecule can enhance its pharmacological properties. nih.gov

| Derivative Type | Cancer Type | Cell Line | Growth Percent Rate (%) |

|---|---|---|---|

| Vindoline derivative with 4-trifluoromethylphenyl piperazine | Colon Cancer | KM12 | -84.40 |

| Vindoline derivative with 4-trifluoromethylphenyl piperazine | CNS Cancer | SF-539 | > -80 |

| Vindoline derivative with 4-trifluoromethylphenyl piperazine | CNS Cancer | SNB-75 | > -80 |

| Vindoline derivative with 4-trifluoromethylphenyl piperazine | Melanoma | SK-MEL-5 | -98.17 |

| Vindoline derivative with 4-trifluoromethylphenyl piperazine | Melanoma | LOX-IMVI | -95.37 |

| Vindoline derivative with 4-trifluoromethylphenyl piperazine | Breast Cancer | MDA-MB-231/ATCC | -86.10 |

| Derivative with 4-trifluoromethylphenyl substituent | Colon Cancer | COLO-215 | -93.46 |

| Derivative with 4-trifluoromethylphenyl substituent | CNS Cancer | SF-539 | -96.98 |

| Derivative with 4-trifluoromethylphenyl substituent | Melanoma | SK-MEL-5 | -98.54 |

| Derivative with 4-trifluoromethylphenyl substituent | Renal Cancer | RXF-393 | -91.93 |

| Derivative with 4-trifluoromethylphenyl group | Colon Cancer | COLO-205 | -90.33 |

| Derivative with 4-trifluoromethylphenyl group | Melanoma | SK-MEL-5 | -92.46 |

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Some derivatives of this compound have shown a degree of selectivity in their cytotoxic activity. For instance, one derivative was noted to be "rather selective" in its high efficacy against colon cancer and melanoma cell lines. mdpi.com The development of new cytotoxic drugs with high selectivity toward cancer cells is a primary goal in cancer research. mdpi.com Studies on other piperazine derivatives have also highlighted selectivity, with some compounds showing two- to four-fold lower cytotoxic effects in noncancerous breast cell lines compared to breast cancer cell lines. mdpi.com

Antimicrobial and Antiviral Properties of Derivatives

The therapeutic potential of this compound derivatives extends beyond neuropharmacology and oncology, with research indicating possible antimicrobial and antiviral applications.

The piperazine ring is a versatile structure that allows for the development of bioactive molecules for a wide range of diseases, including microbial and viral infections. researchgate.net Research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has described their potency as antimicrobial agents, with several of these novel compounds acting as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov

In the realm of antiviral research, a series of novel trifluoromethyl pyridine (B92270) piperazine derivatives were designed and synthesized. nih.gov Bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) revealed that some of these compounds exhibited excellent antiviral activities. nih.gov Further investigation suggested that these compounds could induce systemic acquired resistance in plants, indicating a potential mechanism of action for their antiviral effects. nih.gov

Antimalarial Activity of Derivatives

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the continuous search for new and effective antimalarial agents. nih.gov Derivatives of piperazine have been a focus of such research, with studies investigating their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

One area of investigation has focused on aryl piperazine derivatives. In a study, a series of these compounds were synthesized and tested against the chloroquine-resistant FCR-3 strain of P. falciparum. A key finding was that the presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom were critical for antiplasmodial activity. nih.gov The most potent compound identified in this series was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, which demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 0.5 μM. nih.gov This compound was found to be significantly more active against the parasite than against mammalian cells, indicating a favorable selectivity profile. nih.gov In silico studies suggested that this derivative binds to the active site of the Plasmodium plasmepsin II enzyme, a potential mechanism for its antimalarial effect. nih.gov However, its in vivo efficacy in a Plasmodium berghei-infected mouse model was weak. nih.gov

Another research avenue has explored piperazine-tethered thiazole (B1198619) compounds. A library of these derivatives was synthesized and screened for antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum. From this screening, a hit compound, designated 2291-61, emerged with a potent antiplasmodial EC₅₀ of 102 nM and a selectivity index of over 140. mdpi.com

Table 1: Antimalarial Activity of Selected Piperazine Derivatives

| Compound Name | Parasite Strain | In Vitro Activity (IC₅₀/EC₅₀) | Notes |

|---|---|---|---|

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | P. falciparum (FCR-3, chloroquine-resistant) | 0.5 μM | Showed weak in vivo effect. nih.gov |

Analgesic and Antinociceptive Effects of Derivatives

Derivatives of piperazine have shown significant promise as potential analgesic and antinociceptive agents, which are crucial for managing pain. mdpi.comnih.gov Research has explored various chemical modifications of the piperazine scaffold to develop new pain-relieving drugs. nih.gov

A study focused on novel thiazole-piperazine derivatives investigated their antinociceptive activities through in vivo tests in animal models. mdpi.com The experimental data revealed that several compounds significantly prolonged the reaction times of animals in tail-clip and hot-plate tests, which suggests centrally mediated antinociceptive effects. mdpi.com Furthermore, these derivatives reduced the number of writhing behaviors in the acetic acid-induced writhing test, indicating additional peripheral antinociceptive activity. mdpi.com This test models visceral pain by stimulating peripheral receptors in the peritoneal cavity. mdpi.com

Another investigation into a pyrazole-containing piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated both anti-inflammatory and antinociceptive properties. In the formalin test, which has two phases (an initial neurogenic phase and a later inflammatory phase), this compound reduced licking time in both phases. nih.gov It also increased the latency to thermal stimulus in the tail flick and hot plate tests, further supporting a central mechanism of action. nih.gov The study suggested that the serotonergic pathway is involved in the antinociceptive effects of this compound. nih.gov

Table 2: Antinociceptive Effects of Selected Piperazine Derivatives

| Derivative Class | Animal Model | Observed Effect | Implied Mechanism |

|---|---|---|---|

| Thiazole-Piperazine Derivatives | Tail-clip, Hot-plate, Acetic acid-induced writhing | Prolonged reaction time, reduced writhing | Central and peripheral antinociceptive activity. mdpi.com |

Other Potential Therapeutic Applications

The versatility of the piperazine scaffold has led to its exploration in a wide array of therapeutic areas beyond malaria and pain. nih.gov The core compound, this compound, is known to act as a serotonergic releasing agent. iiab.mewikipedia.org This activity is of interest in the development of drugs targeting various neurological disorders. ontosight.ai The trifluoromethyl group on the phenyl ring is a key feature that can influence the compound's interaction with biological targets and affect its pharmacokinetic properties. ontosight.ai

A broad review of patents reveals that piperazine derivatives have been designed and investigated for a multitude of therapeutic uses. These include applications as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral agents. nih.gov The wide range of biological activities highlights the success of this pharmacophore in drug discovery. Modifications to the substitution pattern on the piperazine ring can lead to significant differences in the medicinal properties of the resulting molecules, making it a flexible building block for creating new drug candidates for various diseases. nih.gov

In Vitro and in Vivo Research Models

Cellular Models for Toxicity and Activity Studies

In vitro cellular models are fundamental tools for assessing the potential toxicity and biological activity of chemical compounds. These systems, which include immortalized cell lines and primary cell cultures, allow for controlled investigations into cellular and molecular mechanisms of action.

Human-derived liver cell lines are extensively used to predict potential drug-induced liver injury (DILI). visikol.com The most common models are the HepG2 human hepatocellular carcinoma cell line and the HepaRG cell line, which is derived from a human liver tumor and can differentiate into both hepatocyte-like and biliary-like cells. nih.govmdpi.com

Studies investigating the hepatotoxicity of piperazine (B1678402) designer drugs have utilized both HepaRG and HepG2 cells. nih.govresearchgate.net In comparative analyses with other piperazine derivatives, TFMPP consistently emerged as the most cytotoxic compound in these hepatic cell lines. nih.govresearchgate.net Research indicated that HepaRG cells were generally more resistant to the toxic effects compared to primary hepatocytes. nih.gov While HepG2 cells are a common screening tool, HepaRG cells are often considered to have metabolic capabilities more similar to primary human hepatocytes, making them a valuable, though more complex, model for metabolism and toxicity studies. visikol.comdundee.ac.uknih.gov

| Cellular Model | Key Findings for TFMPP | Reference |

|---|---|---|

| HepaRG | Demonstrated cytotoxicity; model was more resistant than primary rat hepatocytes. | nih.gov |

| HepG2 | Showed susceptibility to TFMPP-induced cytotoxicity; TFMPP was the most toxic among tested piperazines. | nih.govresearchgate.net |

Primary rat hepatocytes are freshly isolated liver cells that closely mimic the functions of the in vivo liver, particularly regarding drug metabolism. frontiersin.org They are considered a "gold standard" for many in vitro toxicology studies. nih.gov

In studies comparing different in vitro models for piperazine-induced hepatotoxicity, primary rat hepatocytes were found to be the most sensitive model, showing less resistance to the toxic effects of TFMPP than either HepaRG or HepG2 cell lines. nih.govresearchgate.net Research using these cells has demonstrated that piperazine derivatives can induce an increase in reactive oxygen species, depletion of intracellular glutathione (B108866) (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, indicating that oxidative stress and apoptosis are key mechanisms of cell death. nih.govresearchgate.net Furthermore, investigations involving cytochrome P450 (CYP450) inhibitors in primary hepatocytes showed that CYP450-mediated metabolism plays a role in the detoxification of these compounds. nih.govresearchgate.net

To evaluate the potential neurotoxicity of piperazine derivatives, researchers employ neuronally differentiated cell lines. These include the mouse P19 embryonic carcinoma stem cells, which can be differentiated into neurons, and the human neuroblastoma SH-SY5Y cell line. diva-portal.org

Studies have shown that TFMPP is a potent cytotoxic agent in these neuronal models. diva-portal.org In differentiated P19 neurons, TFMPP was the most toxic among several tested piperazines, causing a significant decrease in mitochondrial membrane potential and cellular MTT reduction, alongside an increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. diva-portal.org

Similarly, in differentiated SH-SY5Y cells, TFMPP was identified as the most cytotoxic piperazine derivative. nih.govscispace.com The mechanisms of toxicity in these cells involve a significant increase in intracellular free calcium levels, mitochondrial hyperpolarization, and a decrease in total glutathione content. nih.govresearchgate.net The predominant mode of cell death was identified as early apoptosis. nih.govscispace.com

| Cellular Model | Observed Effects of TFMPP | Reference |

|---|---|---|

| P19 (differentiated neurons) | Most potent cytotoxic piperazine; decreased mitochondrial membrane potential; increased LDH release. | diva-portal.org |

| SH-SY5Y (differentiated neurons) | Most cytotoxic piperazine; increased intracellular calcium; mitochondrial hyperpolarization; decreased glutathione; induction of early apoptosis. | nih.govscispace.comresearchgate.net |

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model that spontaneously differentiates to form a monolayer of polarized cells resembling the enterocytes of the small intestine. nih.govfrontiersin.org It is a valuable tool for studying intestinal epithelial permeability and the transport of compounds. nih.gov

Research has demonstrated that the cytotoxicity of piperazine derivatives extends beyond hepatic and neuronal cells. Studies have confirmed that TFMPP is also cytotoxic to human colon adenocarcinoma Caco-2 cells, indicating its broad cytotoxic potential across different cell types. diva-portal.org

Animal Models in Pharmacological Research (e.g., rats, mice, rhesus monkeys)

Animal models are indispensable in pharmacological research for understanding the complex physiological and behavioral effects of a compound in a whole-organism setting. uevora.pt Various species, including rats, mice, and non-human primates, have been used to characterize the pharmacological profile of TFMPP.

Rats : In rat models, TFMPP has been shown to produce a dose-dependent suppression of spontaneous locomotor activity. nih.gov This effect is believed to be mediated by the stimulation of serotonin (B10506) receptors. nih.gov Other research in rats has demonstrated that TFMPP can induce anorexia (a reduction in food intake), an effect likely mediated by 5-HT2 and possibly 5-HT1C receptors. nih.gov Furthermore, studies have revealed sex-specific differences in the effects of TFMPP on copulatory behavior, where it facilitated lordosis in female rats but inhibited copulatory actions in males. nih.gov

Mice : In mice, TFMPP has been investigated for its behavioral effects, particularly in comparison to MDMA. nih.govnih.gov Unlike some other piperazines, TFMPP decreased locomotor activity. nih.govnih.gov It was the only tested piperazine to elicit a moderate head-twitch response, a behavior often associated with hallucinogenic compounds. nih.govnih.gov These findings suggest that TFMPP possesses hallucinogen-like effects in mice. nih.gov Additional psychopharmacological profiling in mice has shown that TFMPP can antagonize oxotremorine-induced hypothermia and is active in the behavioral despair test, actions that may be mediated through 5-HT1b receptors. nih.gov

Rhesus Monkeys : Non-human primates, such as rhesus monkeys, are used to assess the reinforcing effects and abuse potential of psychoactive substances. In studies with rhesus monkeys trained to self-administer cocaine, TFMPP was not self-administered, indicating it may lack the reinforcing effects typical of drugs with high abuse liability like amphetamine or cocaine. nih.gov Additionally, TFMPP did not substitute for amphetamine in drug discrimination tests. nih.gov These results suggest that the abuse liability profile of TFMPP differs significantly from that of amphetamine-type stimulants. nih.gov

Toxicology and Safety Research Excluding Dosage/administration

In Vitro Cytotoxicity Studies

The cytotoxic potential of trifluoromethylphenylpiperazine isomers has been evaluated across various cell types, including liver and neural cells. Studies consistently demonstrate that 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is among the most potent cytotoxic compounds within the piperazine (B1678402) class of designer drugs. diva-portal.orgresearchgate.net

In comparative studies using different in vitro models, TFMPP consistently exhibited lower EC₅₀ values, indicating higher toxicity, compared to other piperazine derivatives like N-benzylpiperazine (BZP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). researchgate.net For instance, investigations using primary rat hepatocytes and human hepatic cell lines (HepaRG and HepG2) identified TFMPP as the most cytotoxic agent after 24 hours of incubation. researchgate.net Primary rat hepatocytes were found to be more sensitive to the toxic effects of TFMPP and BZP than the human-derived HepaRG cell line. researchgate.netnih.gov

Similarly, studies on neuronally differentiated cells revealed the pronounced cytotoxic nature of TFMPP. diva-portal.org When tested on retinoic acid-treated mouse P19 embryonic carcinoma stem cells, all tested piperazine derivatives showed toxicity, but TFMPP was the most potent. diva-portal.org The cytotoxic effects of TFMPP were also confirmed in human neuroblastoma SH-SY5Y cells and human colon adenocarcinoma Caco-2 cells. diva-portal.org

The following table summarizes the 50% effective concentration (EC₅₀) values for 1-(3-trifluoromethylphenyl)piperazine from various cytotoxicity studies.

| Cell Line | Exposure Time | EC₅₀ Value (mM) | Reference |

|---|---|---|---|

| Primary Rat Hepatocytes | 24 hours | 0.14 | researchgate.netnih.gov |

| HepaRG (Human Hepatoma) | 24 hours | 0.45 | researchgate.netnih.gov |

| H9c2 (Rat Cardiac) | 24 hours | 0.0596 | researchgate.net |

Mechanism of Toxicity (e.g., oxidative stress, mitochondrial impairment, apoptosis)

The cellular mechanisms underlying the toxicity of trifluoromethylphenylpiperazines involve multiple interconnected pathways, primarily oxidative stress, mitochondrial dysfunction, and the induction of apoptosis (programmed cell death). researchgate.netnih.gov

Studies on primary rat hepatocytes have shown that exposure to piperazine derivatives, including 1-(3-trifluoromethylphenyl)piperazine, leads to a concentration-dependent increase in the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netnih.gov This surge in reactive species contributes to a state of oxidative stress, which is further evidenced by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. researchgate.netnih.gov

Mitochondrial impairment is a central feature of TFMPP-induced toxicity. researchgate.netnih.gov The compound causes a significant decrease in the mitochondrial membrane potential (Δψm), indicating damage to the mitochondria. researchgate.netresearchgate.net This mitochondrial dysfunction is coupled with a depletion of intracellular ATP, the cell's primary energy currency, leading to a severe energetic imbalance. researchgate.netresearchgate.netnih.gov

Ultimately, these cellular insults converge to trigger apoptosis. researchgate.netnih.gov The activation of caspase-3, a critical executioner enzyme in the apoptotic cascade, has been observed following exposure to piperazines. researchgate.net The entire process, from oxidative stress and mitochondrial damage to caspase activation, points towards an apoptotic mechanism of cell death. researchgate.net

Neurotoxicity Investigations

Specific investigations into the neurotoxic potential of trifluoromethylphenylpiperazines have been conducted on various neural cell models. diva-portal.org Research has confirmed that 1-(3-trifluoromethylphenyl)piperazine is toxic to neuronally differentiated mouse P19 cells and human neuroblastoma SH-SY5Y cells. diva-portal.org In these neural cells, TFMPP was identified as the most potent toxin among several tested piperazine derivatives, inducing a significant decrease in mitochondrial membrane potential and an increase in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. diva-portal.org

Furthermore, studies have been initiated to explore the time- and dose-dependent neurotoxicity mechanisms of TFMPP isomers, including 2-TFMPP, 3-TFMPP, and 4-TFMPP, on N27 rat dopaminergic neurons. researchgate.net These investigations have indicated that TFMPP derivatives can induce significant neurotoxicity in these dopaminergic cells. researchgate.net The primary mechanism of action for TFMPP in the central nervous system is its effect on serotonergic neurotransmission, acting as an agonist at several serotonin (B10506) receptor subtypes, which underlies its psychoactive effects and may contribute to its neurotoxic profile. esmed.orgesmed.org

Analytical Methodologies in Research

Chromatographic Techniques (e.g., GC-MS, LC-ESI-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the detection and quantification of 1-(4-Trifluoromethylphenyl)piperazine and its isomers in complex mixtures such as seized drug samples and biological fluids. unodc.orgfigshare.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed technique for the analysis of piperazine (B1678402) derivatives. scholars.direct This method offers high resolution, enabling the separation of structurally similar compounds, including positional isomers. Research has focused on developing robust GC-MS methods capable of simultaneously separating and identifying various piperazine derivatives, including the 2-, 3-, and 4-isomers of trifluoromethylphenylpiperazine, which can be a significant challenge due to their similar chemical profiles. figshare.com For toxicological analysis, GC-MS is often used after sample preparation steps like liquid-liquid extraction and derivatization (e.g., acetylation) to improve the chromatographic properties of the analytes. mdma.ch The mass spectrometer provides detailed structural information based on the fragmentation patterns of the molecule, allowing for confident identification. mdma.chikm.org.my For instance, in systematic toxicological analysis, specific ions are monitored to detect the compound and its metabolites in urine samples. mdma.ch

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): LC-ESI-MS serves as a powerful complementary technique to GC-MS, particularly for analyzing compounds in biological matrices like urine and plasma. scispace.comnih.govmdpi.com This method often requires less sample preparation and avoids the high temperatures of GC, which can degrade some analytes. LC-MS methods have been validated for the quantification of piperazines, demonstrating good linearity, accuracy, and precision. researchgate.net In a case study involving urine analysis, LC-ESI-MS was used for the confirmation and quantification of piperazines initially detected by a GC-MS screen. scispace.comnih.gov The technique can effectively distinguish between isomers, such as this compound and 1-(3-trifluoromethylphenyl)piperazine, based on their distinct retention times. scispace.com

| Technique | Matrix | Key Findings/Application | Reference |

|---|---|---|---|

| GC-MS | Urine, Plasma, Cell Culture Medium | Validated for simultaneous quantification of BZP and TFMPP. Limits of detection were as low as 0.002 µg/mL in urine. | scholars.direct |

| GC-MS | Street Drug Samples | Developed a method to separate 19 common drugs, including the 2-, 3-, and 4-isomers of TFMPP. | figshare.com |

| LC-ESI-MS | Urine | Used for confirmation and quantification, distinguishing the 1,4-TFMPP isomer from the 1,3-TFMPP isomer by retention time. | scispace.com |

| LC-MS | Biological Material | Developed a rapid method for detecting various piperazine derivatives with a 15-minute run time. | mdpi.com |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the unequivocal structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. In the ¹H NMR spectrum of a related compound, 1-(4-bromophenyl)piperazine, signals for the eight aliphatic protons on the piperazine ring appear as multiplets, while the aromatic protons give signals in the downfield region. nih.gov For this compound, one would expect to see distinct signals for the protons on the piperazine ring and the trifluoromethyl-substituted phenyl ring. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the aliphatic carbons of the piperazine ring, the aromatic carbons, and the quaternary carbon of the trifluoromethyl group. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. unodc.org The spectrum of a piperazine derivative typically shows characteristic bands corresponding to N-H stretching (if a secondary amine is present), C-H stretching of the aliphatic and aromatic groups, and C-N stretching vibrations. niscpr.res.indergipark.org.tr For this compound, strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group would also be a prominent feature. The unique pattern of absorptions in the fingerprint region of the spectrum allows for unequivocal identification when compared to a reference standard. unodc.org

| Spectroscopic Method | Expected Feature | Description |

|---|---|---|

| ¹H NMR | Aliphatic Protons | Multiplets corresponding to the -CH₂- groups of the piperazine ring. |

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (typically 6.5-8.0 ppm) showing a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. |

| ¹³C NMR | Aliphatic Carbons | Signals corresponding to the carbons of the piperazine ring. |

| ¹³C NMR | Aromatic Carbons | Signals for the carbons of the phenyl ring, including the carbon attached to the CF₃ group. |

| FTIR | C-H Stretch | Bands for aromatic and aliphatic C-H stretching vibrations. |

| FTIR | C-N Stretch | Absorption bands corresponding to the stretching of the carbon-nitrogen bonds. |

| FTIR | C-F Stretch | Strong, characteristic absorption bands for the trifluoromethyl group. |

Radioligand Binding Assays

Radioligand binding assays are critical in vitro tools used to determine the pharmacological profile of a compound by measuring its affinity for specific biological targets, such as G protein-coupled receptors (GPCRs). eurofins.com Since this compound is known to be a serotonergic agent, these assays are used to investigate its interaction with various serotonin (B10506) (5-HT) receptor subtypes. wikipedia.orgiiab.me

The principle of a competitive binding assay involves incubating a source of the target receptor (e.g., cell membranes from cell lines expressing a specific human 5-HT receptor) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the test compound. eurofinsdiscovery.comnih.gov The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This IC₅₀ value can then be used to calculate the binding affinity (Ki) of the compound for the receptor. These assays are fundamental for characterizing the receptor interaction profile of new psychoactive substances and potential therapeutic agents. nih.gov For example, to assess the affinity for the 5-HT₂A receptor, [³H]ketanserin is often used as the radioligand. eurofinsdiscovery.com

| Parameter | Description | Example |

|---|---|---|

| Receptor Source | Cell membranes expressing the human 5-HT₂A receptor. | Recombinant cell line (e.g., CHO-K1, HEK293) |

| Radioligand | A radioisotope-labeled molecule with high affinity for the target receptor. | [³H]ketanserin |

| Non-specific Binding Control | A high concentration of an unlabeled ligand to determine background binding. | 1 µM Ketanserin |

| Incubation | Time and temperature to allow binding to reach equilibrium. | 60 minutes at room temperature |

| Detection Method | Method to quantify the amount of bound radioligand. | Scintillation counting |

| Measured Response | The concentration of test compound that displaces 50% of the radioligand. | IC₅₀ value |

常见问题

Basic: What synthetic strategies are effective for preparing 1-(4-Trifluoromethylphenyl)piperazine with high purity?

Answer:

A robust method involves coupling 4-trifluoromethylphenyl groups to the piperazine core via nucleophilic substitution or reductive amination. For example:

- Reaction Conditions : Use 1-(4-fluorobenzyl)piperazine dissolved in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Add the appropriate aryl chloride derivative under inert conditions.

- Purification : Flash chromatography with gradients of methanol/ethyl acetate or crystallization using diethyl ether yields >95% purity.

- Critical Parameters : Control reaction temperature (0–25°C) to minimize side reactions like over-alkylation. Use anhydrous solvents to prevent hydrolysis .

Basic: Which analytical techniques are optimal for characterizing this compound derivatives?

Answer:

Key techniques include:

NMR Spectroscopy : Confirm regiochemistry via H and C NMR. For example, the trifluoromethyl group causes distinct deshielding in aromatic protons (δ 7.4–7.6 ppm) .

Elemental Analysis : Verify stoichiometry (e.g., CHFN) with <0.3% deviation between calculated and observed values.

Melting Point Analysis : Sharp melting points (e.g., 155–156°C) indicate purity .

Advanced: How can HPLC methods be optimized for detecting trace this compound in biological matrices?

Answer:

- Column : Use a C18 reversed-phase column (5 μm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1 mL/min.

- Internal Standard : p-Tolylpiperazine (pTP) improves quantification accuracy.

- Validation : Validate linearity (R > 0.99) across 0.1–50 μg/mL, with LOD of 0.02 μg/mL. Spike recovery rates in hair samples should exceed 85% .

Advanced: How can Raman microspectroscopy distinguish positional isomers of trifluoromethylphenylpiperazines?

Answer:

- Parameters : 20 mW laser power, 128–256 scans, and 4 cm resolution.

- Multivariate Analysis : Combine Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) on spectral data (500–1800 cm). For 4-TFMPP vs. 3-TFMPP, PCA explains >99% variance via PC4, while LDA achieves >95% classification accuracy .

Advanced: What experimental designs evaluate the anticancer potential of this compound derivatives?

Answer:

- NCI60 Screening : Test cytotoxicity across 60 cancer cell lines. For example, derivative 17 (4-trifluoromethylphenyl-substituted) showed:

| Cell Line | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| KM12 | Colon | -84.4 |

| SF-539 | CNS | -81.2 |

| SNB-75 | CNS | -80.9 |

Advanced: How to investigate sex-dependent metabolic pathways of this compound?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes from male/female rats (e.g., Wistar/DA strains).

- Kinetic Analysis : Calculate V and K for oxidative metabolites (e.g., M-1, M-2). Male rats typically exhibit 2–3× higher CYP450-mediated clearance.

- LC-MS/MS Detection : Use MRM transitions (e.g., m/z 365 → 121 for M-1) .

Advanced: How to design SAR studies for piperazine derivatives targeting dopamine receptors?

Answer:

- Substituent Variation : Modify the phenyl ring with electron-withdrawing (e.g., -CF) or donating (-OCH) groups.

- Binding Assays : Radioligand competition (e.g., H-spiperone for D2 receptors).

- Functional Activity : Measure cAMP inhibition (IC) in HEK293 cells expressing D3 receptors.

- Key Finding : 4-Trifluoromethyl substitution enhances D3 selectivity (10× over D2) .

Basic: What challenges arise in achieving regioselectivity during piperazine derivatization?

Answer:

- Competing Reactions : N-alkylation vs. N-arylation. Use bulky bases (e.g., DBU) to favor mono-substitution.

- Protecting Groups : Boc-protected piperazines prevent over-reaction.

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity at specific nitrogen sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息